Cas no 1803779-36-3 (2,6-Dibromo-3-mercaptopyridine)
2,6-Dibromo-3-mercaptopyridine Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dibromo-3-mercaptopyridine
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- Inchi: 1S/C5H3Br2NS/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
- InChI Key: DPYUZMMUHKQHCO-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=C(N=1)Br)S
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- XLogP3: 3.1
- Topological Polar Surface Area: 13.9
2,6-Dibromo-3-mercaptopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005767-250mg |
2,6-Dibromo-3-mercaptopyridine |
1803779-36-3 | 95% | 250mg |
$1,058.40 | 2022-04-02 | |
| Alichem | A029005767-500mg |
2,6-Dibromo-3-mercaptopyridine |
1803779-36-3 | 95% | 500mg |
$1,802.95 | 2022-04-02 | |
| Alichem | A029005767-1g |
2,6-Dibromo-3-mercaptopyridine |
1803779-36-3 | 95% | 1g |
$3,097.65 | 2022-04-02 |
2,6-Dibromo-3-mercaptopyridine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 2,6-Dibromo-3-mercaptopyridine
Introduction to 2,6-Dibromo-3-Mercaptopyridine (CAS No. 1803779-36-3)
2,6-Dibromo-3-Mercaptopyridine, identified by the Chemical Abstracts Service registry number 1803779-36-3, is a heterocyclic compound characterized by its unique structural configuration. This organic molecule belongs to the pyridine derivative family and features two bromine substituents at the 2 and 6 positions of the pyridine ring, along with a thiol group (-SH) attached at the 3-position. The combination of these functional groups imparts distinctive chemical properties that have garnered significant attention in recent biomedical research studies.
The synthesis of 2,6-Dibromo-pyridinyl mercaptan typically involves bromination of pyridine derivatives followed by nucleophilic substitution reactions to introduce the sulfur-containing moiety. Recent advancements in green chemistry methodologies have led to more efficient and environmentally benign protocols for its preparation. A study published in Journal of Organic Chemistry in 2024 demonstrated a solvent-free synthesis approach using microwave-assisted conditions, achieving yields exceeding 95% while minimizing waste production compared to traditional methods.
In biological systems, the compound exhibits notable antioxidant activity due to the synergistic effects of its brominated aromatic ring and thiol group. Researchers from Stanford University's Department of Pharmacology recently reported that pyridine-based dibrominated thiols like this compound can effectively scavenge reactive oxygen species (ROS) through dual mechanisms: direct radical quenching via the mercapto group and electron delocalization facilitated by bromine substitution. Their findings suggest potential applications in mitigating oxidative stress-related disorders such as neurodegenerative diseases.
The dibrominated mercaptopyridine structure also shows promise in anticancer research. A collaborative study between MIT and Dana-Farber Cancer Institute (published Q1 2025) revealed that this compound selectively inhibits histone deacetylase (HDAC) enzymes at submicromolar concentrations without affecting non-cancerous cells. This selectivity arises from the bromine substituents' ability to enhance cellular uptake while the thiol group facilitates covalent binding to HDAC catalytic sites through disulfide bridge formation.
In drug delivery systems, scientists at ETH Zurich have explored this compound's ability to form stable gold nanoparticles through self-assembling interactions between its thiol groups and metallic surfaces (Nano Today, June 2024). The resulting nanocomposites showed improved pharmacokinetic profiles when tested as carriers for hydrophobic anticancer drugs like paclitaxel. The brominated aromatic rings provided additional functionalization sites for ligand attachment without compromising core stability.
Spectroscopic analysis confirms that CAS No. 1803779-36-
The structural uniqueness of dibrominated mercaptopyridines has also been leveraged in enzyme inhibition studies targeting tyrosinase activity associated with melanoma progression (Bioorganic & Medicinal Chemistry Letters, March 2025). Bromination at positions 2 and 6 enhances molecular rigidity compared to monobrominated analogs, increasing binding affinity for enzyme active sites while maintaining aqueous solubility critical for biological testing.
In material science applications, this compound has been shown to improve polymer thermal stability when used as a crosslinking agent in polyurethane matrices (Polymer Degradation and Stability, January 2025). The thiol groups participate in dynamic covalent bonding networks while brominated rings act as flame-retardant components through synergistic halogen-phosphorus interactions when combined with conventional additives.
Mercaptopyridines with dibrominated substituents are currently under investigation for their role in metalloenzyme modulation. A groundbreaking study published in Nature Chemical Biology (April 2024) demonstrated that this compound can reversibly inhibit copper-dependent enzymes such as dopamine β-hydroxylase through selective coordination with copper ions at physiological pH levels without affecting zinc-containing isoforms.
Safety evaluations conducted by the European Chemicals Agency (ECHA) indicate low acute toxicity profiles when tested according to OECD guidelines (#401/408). However, researchers caution against prolonged exposure due to potential redox cycling effects observed in vitro under high concentration conditions (>1mM), which may induce oxidative stress through Fenton-type reactions rather than intrinsic toxicity.
The molecule's spectroscopic signatures were recently mapped using synchrotron-based X-ray absorption near-edge structure (XANES) analysis at SLAC National Accelerator Laboratory (JACS Au, September 2024). These studies revealed unexpected coordination geometries when complexed with transition metals under ambient conditions, suggesting untapped potential for designing novel chelating agents with enhanced selectivity over conventional EDTA-based compounds.
In quantum chemistry simulations performed by UC Berkeley researchers (JCTC Highlights Collection, July-August 2025), density functional theory calculations predicted that substituting chlorine with bromine atoms increases electron density around sulfur centers by ~15%, significantly improving nucleophilicity - a key factor for medicinal chemistry applications requiring rapid metabolic activation or conjugation reactions within biological systems.
Clinical translation studies are ongoing regarding its use as an adjunct therapy for chemotherapy-induced neuropathy. Early phase preclinical trials indicate that co-administration with taxanes reduces axonal damage by upregulating thioredoxin reductase activity through selective binding mechanisms involving both sulfur and halogen groups - a discovery highlighted during the recent Society for Neuroscience annual meeting (November 2024).
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